molecular formula C30H48O5 B190795 Cimigenol CAS No. 3779-59-7

Cimigenol

カタログ番号: B190795
CAS番号: 3779-59-7
分子量: 488.7 g/mol
InChIキー: CNBHUROFMYCHGI-IEUUZZHOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cimigenol is a cycloartane-type triterpenoid predominantly isolated from Cimicifuga species (e.g., C. dahurica, C. racemosa) and is recognized for its broad pharmacological activities, including chemopreventive, cytotoxic, and anti-proliferative effects . Its core structure consists of a 9,19-cycloartane skeleton with hydroxyl groups at positions C-3, C-15, and C-25 (Figure 1). controls) . Recent studies also highlight its role in modulating apoptosis pathways and targeting proteins like AKT1 in breast cancer .

準備方法

Extraction Methodologies for Cimigenol

Accelerated Solvent Extraction (ASE)

Accelerated solvent extraction (ASE) has emerged as a gold standard for isolating triterpenoid saponins like this compound due to its efficiency in minimizing solvent usage and extraction time. In this method, high temperatures (50–200°C) and pressures (1,500–2,000 psi) enhance solvent penetration into plant matrices, improving yield. A study utilizing ASE on Actaea racemosa subaerial parts achieved a triterpene-enriched crude extract with a 12.4% yield by employing ethanol-water (70:30 v/v) at 100°C . The process involved two sequential steps: defatting with hexane followed by triterpene extraction, reducing lipid interference in downstream purification .

Solvent Optimization

Ethanol-water mixtures are preferred for their ability to balance polarity, targeting both polar saponins and non-polar impurities. Comparative studies show that 70% ethanol maximizes this compound solubility while minimizing co-extraction of undesired alkaloids . Methanol, though effective, is often avoided due to toxicity concerns in pharmaceutical applications.

Purification Strategies

Size Exclusion Chromatography (SEC)

Size exclusion chromatography (SEC) is critical for separating this compound from structurally similar triterpenes. A published protocol describes using Sephadex LH-20 with methanol as the mobile phase, achieving 95% purity . SEC exploits molecular weight differences, effectively isolating this compound (MW: 664.9 g/mol) from lower-MW glycosides and higher-MW polymeric impurities .

Fractional Crystallization

Post-SEC fractions are often subjected to crystallization using dichloromethane-methanol (1:1 v/v). This step increases purity to >98% by selectively precipitating this compound while leaving contaminants in solution .

Stabilization and Formulation

Cosolvent Systems for Enhanced Stability

Recent patents highlight the role of cosolvents like triethanolamine and glycolamine in stabilizing triterpenoid formulations. A cimicifuga-based preparation maintained >90% potency over 30 days at 60°C when formulated with 5–50 g/1000mL triethanolamine in dimethylacetamide . The cosolvent reduces oxidative degradation by chelating metal ions and buffering pH between 8.0–8.5, optimal for saponin stability .

Antioxidant Synergy

Butylated hydroxyanisole (BHA) at 0.05–0.5% w/w further enhances stability by scavenging free radicals. In accelerated aging tests, formulations with BHA retained 98.2% this compound content after 6 months at 25°C, compared to 82.7% in antioxidant-free controls .

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 205 nm is standard for quantifying this compound. A C18 column (4.6 × 250 mm, 5 µm) with acetonitrile-water (65:35 v/v) achieves baseline separation in 15 minutes, offering a linear range of 0.1–50 µg/mL (R² = 0.9993) .

Mass Spectrometric Confirmation

LC-MS/MS using electrospray ionization (ESI+) validates molecular identity via the [M+H]+ ion at m/z 665.3. Collision-induced dissociation fragments at m/z 503.2 (loss of hexose) and 341.1 (aglycone) confirm structural integrity .

Industrial Scalability and Challenges

Solvent Recovery Systems

Large-scale operations integrate vacuum distillation to recycle dimethylacetamide, reducing costs by 40%. However, residual solvent levels must be controlled below 500 ppm to meet ICH Q3C guidelines .

Regulatory Considerations

The European Pharmacopoeia mandates ≤0.8% moisture in final formulations to prevent hydrolysis. Lyophilization post-purification achieves this while preserving thermolabile saponins .

化学反応の分析

反応の種類

シミゲノールは、次のような様々な化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、シミゲノールの様々な酸化、還元、置換誘導体が含まれ、それぞれユニークな薬理作用を持っています

科学研究への応用

シミゲノールは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Antitumor Activity

Cimigenol has been identified as a promising candidate in cancer treatment, particularly for acute myeloid leukemia (AML). Research indicates that this compound can suppress the proliferation of AML cells that are protected by bone marrow stromal cells through the C-X-C chemokine receptor type 4 (CXCR4)/stromal cell-derived factor-1α (SDF-1α) pathway. In vitro studies demonstrated that different concentrations of this compound significantly reduced cell proliferation and increased apoptosis in AML cell lines MV-4-11 and U937 .

Case Study: Acute Myeloid Leukemia

  • Objective : Evaluate the effects of this compound on AML cell proliferation.
  • Method : Cell lines were treated with varying concentrations of this compound.
  • Findings : Higher doses led to a significant decrease in EdU positive cell rates and an increase in apoptotic cells compared to control groups (P<0.001) .

Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory effects, which have been observed in various studies. It has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties, which could be relevant in neurodegenerative diseases. The exact mechanisms remain under investigation, but initial findings suggest that it may protect neuronal cells from oxidative stress and apoptosis .

Chemopreventive Potential

Research has highlighted this compound's potential role in cancer chemoprevention. It has been shown to possess anti-tumor-initiating activity comparable to epigallocatechin gallate (EGCG), suggesting its utility in preventing the development of certain cancers, including breast cancer .

Case Study: Breast Cancer

  • Objective : Investigate the chemopreventive effects of this compound.
  • Method : Comparison with known chemopreventive agents.
  • Findings : this compound demonstrated significant activity against tumor initiation .

Structural Comparisons and Related Compounds

Understanding the structural characteristics of this compound can provide insights into its biological activities. Below is a comparison table highlighting this compound and related compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundTriterpenoid with hydroxyl groupsFound primarily in Cimicifuga species
ActeinContains a methoxy groupExhibits distinct pharmacological profiles
26-DeoxyacteinSimilar structure but different substituentsKnown for potent anti-cancer effects
Chlorodeoxythis compoundChlorinated variantEnhanced biological activity due to chlorination

作用機序

シミゲノールは、主にAKT1タンパク質などの分子標的との相互作用を通じて効果を発揮します。この化合物はAKT1の活性部位に結合し、その活性を阻害します。 この相互作用は、細胞増殖と生存に関与するシグナル伝達経路を阻害し、抗腫瘍効果を発揮します さらに、シミゲノールの抗酸化特性は、酸化ストレスに対する保護効果に貢献しています

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Cimigenol’s bioactivity is highly influenced by structural modifications, particularly at positions C-3 (glycosylation) and C-25 (acyl or alkyl substitutions). Below is a detailed comparison with key derivatives and related triterpenoids:

This compound Derivatives with Modified C-25 Substituents

Compound Structural Features Bioactivity Highlights References
This compound Hydroxyl group at C-25 Inhibits EBV-EA activation; reduces skin tumors in mice (48% of control)
25-O-Acetylthis compound Acetyl group at C-25 Moderate cytotoxicity against myeloma cells (IC50 ~20 µM); enhances lipophilicity
25-O-Methylthis compound Methoxy group at C-25 Superior activity to acetylated forms; IC50 16.2 µg/mL against U266 myeloma cells
25-Anhydrothis compound Loss of hydroxyl at C-25 Inactive in myeloma models, emphasizing the necessity of C-25 functional groups

Key Insights :

  • Lipophilic groups (e.g., acetyl, methoxy) at C-25 enhance cytotoxicity by improving membrane permeability and receptor binding .
  • Methoxy groups outperform acetyl groups in potency, likely due to their smaller van der Waals volume and stronger electron-donating effects .

Glycosylated Derivatives at C-3

Compound Sugar Moiety Bioactivity Highlights References
This compound-3-O-β-D-xyloside Xylose at C-3 Slow elimination (t₁/₂ = 8.2 h in rats); highest AUC in pharmacokinetic studies
This compound-3-O-α-L-arabinoside Arabinose at C-3 Species-specific marker for C. racemosa; moderate activity in myeloma cell lines
This compound-3,15-diglycoside Xylose (C-3), Glucose (C-15) Broad-spectrum cytotoxicity; structural confirmation via HMBC correlations

Key Insights :

  • Xylose vs. Arabinose: Arabinose derivatives show higher polarity and reduced activity in U266 myeloma cells compared to xylosides, suggesting sugar stereochemistry impacts target specificity .
  • Diglycosylation (e.g., xylose + glucose) enhances solubility but may reduce membrane penetration, necessitating a balance for optimal bioavailability .

Dione and Ketone Derivatives

Compound Structural Features Bioactivity Highlights References
This compound-3,15-dione Dione groups at C-3 and C-15 100% inhibition of EBV-EA activation; superior anti-tumor promotion in vivo vs. EGCG
16,23-Diketoshengmanol Ketone groups at C-16 and C-23 Distinct fragmentation pattern; differentiates from this compound in mass spectrometry

Key Insights :

  • Dione groups significantly enhance anti-tumor promoting activity, likely through redox modulation or direct interaction with carcinogen-activated pathways .

Pharmacokinetic and Toxicity Considerations

  • This compound xyloside exhibits the slowest elimination (t₁/₂ = 8.2 h in rats) and highest AUC, suggesting favorable pharmacokinetics for sustained therapy .

生物活性

Cimigenol, a triterpenoid compound derived from the roots of Cimicifuga racemosa (black cohosh), has garnered significant attention for its potential therapeutic properties, particularly in cancer treatment. This article explores the biological activities of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structural activity relationships.

Chemical Structure and Derivatives

This compound is characterized by a cycloartane scaffold and can exist in various glycosylated forms. Notable derivatives include:

  • This compound-3-O-β-D-xyloside
  • This compound-3-O-β-L-arabinoside
  • 25-O-acetylthis compound

These derivatives exhibit different biological activities, which are influenced by their structural modifications, particularly at position C-25.

Research indicates that this compound exerts its biological effects through several mechanisms:

  • Cytotoxicity : this compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and multiple myeloma cells (NCI-H929). The IC50 values for some this compound derivatives are notably low, suggesting high potency:
    • This compound-3-O-β-D-xylopyranoside : IC50 values between 4.0 and 5.3 µg/mL against MCF7 cells .
    • 25-O-acetylthis compound : Exhibited potent activity with IC50 values significantly lower than many conventional chemotherapeutics .
  • Apoptosis Induction : Studies have shown that this compound triggers apoptosis in cancer cells via the p53-dependent mitochondrial signaling pathway. This pathway is crucial for regulating cell death and has been linked to the effectiveness of various anticancer agents .
  • Target Interaction : Molecular docking studies reveal that this compound binds effectively to key proteins involved in cancer progression, such as AKT1. The stability of the this compound-AKT1 complex suggests a strong interaction that may inhibit cancer cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • A study utilizing network pharmacology identified this compound as one of the most effective compounds from Cimicifugae rhizoma in targeting breast cancer pathways. The research emphasized a multi-component approach where this compound plays a critical role alongside other phytochemicals .
  • Another investigation into the cytotoxic effects of various triterpenoids found that this compound derivatives exhibited differential effects on multiple myeloma cell lines, with specific modifications enhancing their anticancer properties .

Comparative Efficacy of this compound Derivatives

The following table summarizes the IC50 values of selected this compound derivatives against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
This compoundMCF739
This compound-3-O-β-D-xylosideMCF74.0
25-O-acetylthis compoundR-MCF75.3
This compound-3-O-β-L-arabinosideNCI-H92960
25-O-methylthis compoundOPM-25.0

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the structural properties of cimigenol?

this compound’s structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H-NMR and 13C^13C-NMR, combined with heteronuclear correlation techniques like HMBC. For example, axial/equatorial proton configurations in its arabinose moiety can be confirmed via coupling constants and HMBC correlations between anomeric protons and methyl carbons . Advanced mass spectrometry (HR-ESI-MS) is critical for molecular formula determination. Researchers should cross-validate findings with existing literature on related triterpenoids from Cimicifuga species to ensure consistency .

Q. How can researchers optimize in vitro models to study this compound’s anti-leukemic effects?

Use AML (acute myeloid leukemia) cell lines (e.g., THP-1 or MV4-11) to model CXCR4/SDF-1α pathway inhibition. Include controls for cytotoxicity (e.g., MTT assays) and validate pathway-specific markers via Western blotting. Ensure replicates (n ≥ 3) and standardized culture conditions (e.g., hypoxia if mimicking bone marrow niches) . Reference protocols from pharmacological studies on triterpenoids to minimize variability .

Q. What are the critical purity criteria for this compound in experimental studies?

Purity ≥95% (verified via HPLC with UV/ELSD detection) is essential. Characterize impurities using LC-MS and compare retention times with authentic standards. For novel derivatives, provide 1H^1H-NMR, 13C^13C-NMR, and elemental analysis data. Document storage conditions (e.g., −20°C in anhydrous DMSO) to prevent degradation .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy of this compound be resolved?

Discrepancies often arise from bioavailability limitations. To address this:

  • Perform pharmacokinetic studies (e.g., plasma concentration-time curves) to assess absorption/metabolism .
  • Use orthotopic AML mouse models to mimic human pathophysiology more accurately.
  • Apply statistical tools (e.g., Bland-Altman plots) to quantify bias between models . Cross-reference findings with multi-omics data (e.g., transcriptomics of treated vs. untreated tumors) to identify compensatory pathways .

Q. What strategies are effective for isolating this compound from complex botanical matrices?

Combine column chromatography (silica gel, Sephadex LH-20) with preparative HPLC. Solvent systems like CHCl3_3-MeOH-H2_2O (8:2:0.1) can enhance resolution. For scale-up, consider countercurrent chromatography (CCC) to preserve stereochemical integrity. Validate each step with TLC and spectroscopic methods .

Q. How should researchers design studies to investigate this compound’s synergistic effects with other anti-cancer agents?

Use combinatorial dose-response matrices (e.g., Chou-Talalay method) to calculate synergy scores (CI <1). Prioritize agents targeting complementary pathways (e.g., BCL-2 inhibitors if this compound modulates CXCR4). Include isobolograms and mechanistic validation (e.g., apoptosis assays via flow cytometry) .

Q. What analytical approaches are recommended for resolving conflicting reports on this compound’s primary molecular targets?

Employ CRISPR-Cas9 knockout models to validate target specificity (e.g., CXCR4 vs. alternative receptors). Use surface plasmon resonance (SPR) to measure binding affinity directly. Integrate molecular docking simulations (AutoDock Vina) with mutagenesis studies to identify critical interaction residues .

Q. Methodological Guidance for Data Interpretation

Q. How can researchers address batch-to-batch variability in this compound isolates?

  • Standardize extraction protocols (e.g., fixed solvent ratios, temperature).
  • Implement QC/QA workflows: NMR fingerprinting, HPLC purity checks, and biological activity assays (IC50_{50} consistency) .
  • Use statistical process control (SPC) charts to monitor variability .

Q. What frameworks are suitable for prioritizing conflicting hypotheses about this compound’s mechanism of action?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to rank hypotheses. Use pathway enrichment analysis (e.g., DAVID, KEGG) to identify overrepresented biological processes in omics datasets. Validate top candidates with siRNA knockdown or pharmacological inhibitors .

Q. How should dose-response relationships be quantified in this compound studies to ensure reproducibility?

  • Use nonlinear regression models (e.g., Hill equation) to calculate EC50_{50}/IC50_{50}.
  • Include ≥6 concentration points spanning 3 log units.
  • Report confidence intervals and goodness-of-fit metrics (R2^2) .

特性

IUPAC Name

(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBHUROFMYCHGI-IEUUZZHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3779-59-7
Record name Cimigenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIMIGENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN559V4Y83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cimigenol
Cimigenol
Cimigenol
Cimigenol
Cimigenol
Cimigenol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。